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Compound of Interest

Compound Name:

Tert-butyl 4-(4-

aminophenyl)piperidine-1-

carboxylate

Cat. No.: B129762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and

expected spectral data for the characterization of Tert-butyl 4-(4-aminophenyl)piperidine-1-
carboxylate, a key building block in pharmaceutical synthesis. The information presented

herein is essential for identity confirmation, purity assessment, and quality control during the

drug development process.

Compound Information
Compound Name

Tert-butyl 4-(4-aminophenyl)piperidine-1-
carboxylate

Synonyms

1-Boc-4-(4-aminophenyl)piperidine, 4-(4-

Aminophenyl)piperidine-1-carboxylic Acid tert-

Butyl Ester

CAS Number 170011-57-1

Molecular Formula C₁₆H₂₄N₂O₂

Molecular Weight 276.38 g/mol

Structure NH₂
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Spectral Data Summary
While specific, authenticated spectra for this compound are not publicly available in spectral

databases, the following tables summarize the expected data based on its chemical structure

and analysis of similar compounds. This data is crucial for researchers to compare against their

own experimental results.

NMR Spectral Data
2.1.1. ¹H NMR (Proton NMR)

Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~ 7.0 Doublet 2H Ar-H (ortho to NH₂)

~ 6.6 Doublet 2H Ar-H (meta to NH₂)

~ 4.1 Broad Multiplet 2H
Piperidine-H (axial,

adjacent to N-Boc)

~ 3.5 Broad Singlet 2H NH₂

~ 2.8 Multiplet 2H

Piperidine-H

(equatorial, adjacent

to N-Boc)

~ 2.5 Multiplet 1H Piperidine-H (methine)

~ 1.8 Multiplet 2H Piperidine-H (axial)

~ 1.6 Multiplet 2H
Piperidine-H

(equatorial)

1.45 Singlet 9H tert-Butyl (-C(CH₃)₃)

2.1.2. ¹³C NMR (Carbon NMR)
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Chemical Shift (δ) ppm Assignment

~ 154.8 Carbonyl C=O (Boc)

~ 144.5 Aromatic C-NH₂

~ 135.0 Aromatic C-C (ipso)

~ 129.0 Aromatic CH (ortho to NH₂)

~ 115.0 Aromatic CH (meta to NH₂)

~ 79.5 Quaternary C (tert-Butyl)

~ 44.0 Piperidine CH₂ (adjacent to N-Boc)

~ 42.0 Piperidine CH (methine)

~ 32.0 Piperidine CH₂

~ 28.4 tert-Butyl (CH₃)₃

HPLC and LC-MS Data
2.2.1. High-Performance Liquid Chromatography (HPLC)

Parameter Value

Purity
>97.0% (as specified by commercial suppliers)

[1]

Retention Time (t_R_) Dependent on specific method conditions

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Parameter Value

[M+H]⁺ (Calculated) 277.1916 m/z

[M+H]⁺ (Observed)
Expected to be within ± 5 ppm of calculated

value
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Experimental Protocols
The following are detailed methodologies for the key analytical techniques, based on

established protocols for similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16

ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC)
Instrumentation: An HPLC system equipped with a UV detector.
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or

trifluoroacetic acid) is typically effective.

Solvent A: Water + 0.1% Formic Acid

Solvent B: Acetonitrile + 0.1% Formic Acid

Gradient Program:

Start at 5-10% B.

Ramp to 95% B over 10-15 minutes.

Hold at 95% B for 2-3 minutes.

Return to initial conditions and equilibrate for 3-5 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 5-10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight

(TOF) or Quadrupole).

LC Conditions: Utilize the same column and mobile phase conditions as described for the

HPLC analysis.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Mass Range: Scan from m/z 100 to 500.
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Capillary Voltage: 3-4 kV.

Source Temperature: As recommended by the instrument manufacturer.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh Compound Dissolve in
Deuterated Solvent

Acquire ¹H NMR Spectrum

Acquire ¹³C NMR Spectrum

Process Spectra
(FT, Phasing, Baseline)

Reference to
Solvent Peak Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for NMR Analysis.
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Sample & System Preparation

Analysis

Data Interpretation

Prepare Mobile Phase

System Equilibration
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Inject Sample

Chromatographic Separation
(C18 Column)

UV Detection (HPLC) Mass Spectrometry
Detection (LC-MS)
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Retention Time Confirm Molecular Weight

Click to download full resolution via product page

Caption: Workflow for HPLC and LC-MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Tert-butyl 4-(4-
aminophenyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129762#tert-butyl-4-4-aminophenyl-piperidine-1-
carboxylate-spectral-data-nmr-hplc-lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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